tert-Butyl 3-(2-hydroxyphenyl)pyrrolidine-1-carboxylate tert-Butyl 3-(2-hydroxyphenyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17254216
InChI: InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-8-11(10-16)12-6-4-5-7-13(12)17/h4-7,11,17H,8-10H2,1-3H3
SMILES:
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol

tert-Butyl 3-(2-hydroxyphenyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC17254216

Molecular Formula: C15H21NO3

Molecular Weight: 263.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(2-hydroxyphenyl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
IUPAC Name tert-butyl 3-(2-hydroxyphenyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-8-11(10-16)12-6-4-5-7-13(12)17/h4-7,11,17H,8-10H2,1-3H3
Standard InChI Key RLFRKQANWDKXDE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2O

Introduction

Structural and Stereochemical Characteristics

Core Pyrrolidine Framework

Synthetic Methodologies

Boc Protection Strategies

The synthesis of tert-butyl pyrrolidine carboxylates typically involves reacting pyrrolidine derivatives with di-tert-butyl dicarbonate (Boc₂O). For example:

  • CID 91825921: A stereospecific synthesis starting from (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine, with Boc protection achieved in dichloromethane at room temperature .

  • CAS 170491-63-1: Pyrrolidin-2-ylmethanol is treated with Boc₂O in the presence of triethylamine, yielding the protected product in 90% efficiency .

Table 1: Comparative Synthesis Conditions

CompoundReagentsSolventYieldReference
CID 91825921Boc₂OCH₂Cl₂98%
CAS 170491-63-1Boc₂O, TriethylamineCH₂Cl₂90%

Stereochemical Control

Chiral centers are introduced via resolution of racemic mixtures or asymmetric synthesis. The (3R)-configuration in CID 91825921 is preserved through careful selection of starting materials and reaction conditions .

Physicochemical Properties

Molecular Weight and Solubility

  • CID 91825921: Molecular weight = 229.32 g/mol; moderate solubility in polar aprotic solvents .

  • CAS 170491-63-1: Molecular weight = 201.26 g/mol; high aqueous solubility (7.29 mg/mL) .

LogP and Permeability

  • CID 91825921: Computed LogP = 1.19, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • CAS 170491-63-1: LogP = 1.19; classified as highly bioavailable (GI absorption = high) .

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